[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-
Description
Fundamental Chemical Significance of Biphenyl (B1667301) Architectures in Advanced Organic Research
Biphenyl scaffolds are a cornerstone of advanced organic research due to their unique structural and electronic properties. rsc.org Their rigid, yet conformationally flexible, nature makes them exceptional building blocks in various scientific fields. In materials science, biphenyl derivatives are integral to the development of organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgajgreenchem.com In medicinal chemistry, the biphenyl moiety is considered a "privileged scaffold," as it is frequently found in a wide range of pharmacologically active compounds, including anti-inflammatory drugs, antihypertensives, and anticancer agents. arabjchem.orgajgreenchem.com The ability of the two phenyl rings to adopt a twisted, non-planar conformation is key to many of these applications, particularly in the design of chiral ligands for asymmetric synthesis, where molecules like BINAP have become indispensable tools. wikipedia.org
Strategic Impact of Acetic Acid and Methoxy (B1213986) Functionalization on Biphenyl Scaffold Reactivity and Interactions
The functionalization of the basic biphenyl structure is crucial for its application, transforming the relatively inert hydrocarbon into a versatile chemical entity. arabjchem.org The specific substituents in [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- each impart distinct electronic and steric effects.
The acetic acid group at the 4-position introduces a site for a variety of chemical transformations. The carboxylic acid functionality can participate in reactions such as esterification, amidation, and reduction. oaji.netrsc.org It also significantly increases the polarity of the molecule and provides a hydrogen bond donor and acceptor, which can influence its solubility and intermolecular interactions, such as dimerization in the solid state. oaji.net Derivatives of 4-biphenylacetic acid have been investigated for their potential as non-steroidal anti-inflammatory agents. sigmaaldrich.com
Below is a table summarizing the general properties of these functional groups.
| Functional Group | Type | Common Reactions / Interactions | General Effect on Biphenyl Scaffold |
| Acetic Acid (-CH₂COOH) | Carboxylic Acid | Esterification, Amidation, Reduction, Salt Formation, Hydrogen Bonding | Increases polarity; provides a reactive handle for derivatization. |
| Methoxy (-OCH₃) | Ether | Ether cleavage (under harsh conditions) | Electron-donating (resonance), activating group; introduces steric bulk. |
This table provides a generalized overview of the functional groups' characteristics.
Positional Isomerism and Substituent Effects in Biphenyl Systems: A Comparative Analysis Relevant to [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-
The specific placement of substituents on the biphenyl core dramatically affects its properties, a concept known as positional isomerism. In [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, the ortho-methoxy group is particularly significant due to a phenomenon called atropisomerism .
Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.orgcutm.ac.in In biphenyls, bulky substituents at the ortho positions (2, 2', 6, and 6') can sterically clash, creating a high energy barrier to rotation around the central carbon-carbon bond. chiralpedia.com If this barrier is high enough to allow for the isolation of the individual rotational isomers (rotamers) at room temperature, they are considered atropisomers. wikipedia.org
The 2-methoxy group in the title compound is a bulky ortho substituent. This restricted rotation creates a chiral axis along the biphenyl bond, meaning the molecule and its mirror image may not be superimposable, potentially existing as a pair of enantiomers. cutm.ac.inpharmaguideline.com The stability of these atropisomers depends on the size of the ortho groups; larger groups lead to a higher barrier to rotation and greater stability of the individual isomers. chiralpedia.com
A comparative analysis highlights the importance of this positioning:
If the methoxy group were at the 3- (meta) or 4- (para) position , it would not pose a significant steric barrier to rotation. The molecule would not exhibit atropisomerism and would be achiral (assuming no other chiral centers).
The electronic interplay is also position-dependent. With the electron-donating methoxy group at the 2-position and the electron-withdrawing (via the phenyl ring) acetic acid group on the other ring at the 4-position, a specific electronic distribution across the molecule is established. Changing the relative positions of these groups would alter the molecule's dipole moment and its reactivity in various chemical reactions.
The table below compares the expected properties of positional isomers of methoxy-biphenyl acetic acid.
| Compound Name | Methoxy Position | Acetic Acid Position | Expected Atropisomerism |
| [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- | 2- (ortho) | 4- (para) | Yes, due to steric hindrance from the ortho-methoxy group. |
| [1,1'-Biphenyl]-4-acetic acid, 3-methoxy- | 3- (meta) | 4- (para) | No, the meta-substituent does not significantly hinder rotation. |
| [1,1'-Biphenyl]-4-acetic acid, 4'-methoxy- | 4'- (para) | 4- (para) | No, para-substituents do not hinder rotation. |
This table illustrates the critical role of substituent position in determining the potential for axial chirality in biphenyl systems.
Comprehensive Retrosynthetic Analysis of the [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- Framework
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com This process involves breaking key bonds and converting functional groups to reveal plausible synthetic pathways. semanticscholar.org For [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, the analysis begins by identifying the most strategic disconnections.
The primary disconnection points are:
The C-C single bond forming the biphenyl core.
The bond connecting the acetic acid side chain to the phenyl ring.
Disconnection of the Biphenyl Core: The central C-C bond linking the two phenyl rings is a prime candidate for disconnection. This approach simplifies the target molecule into two separate benzene derivatives. This leads to synthons that correspond to well-established carbon-carbon bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions. The two main retrosynthetic pathways originating from this disconnection are:
Pathway A: Disconnecting the biphenyl bond reveals a (4-(carboxymethyl)phenyl) synthon and a (2-methoxyphenyl) synthon. These can be constructed from precursors like a 4-halophenylacetic acid derivative and a 2-methoxyphenylboronic acid (for Suzuki-Miyaura coupling) or a 2-methoxyphenyl Grignard reagent (for Kumada coupling).
Pathway B: An alternative disconnection yields a 4-substituted-2-methoxybenzene and a phenylacetic acid derivative with a coupling handle (e.g., a boronic acid) at the 4-position.
Disconnection of the Acetic Acid Moiety: Another key retrosynthetic step is the disconnection of the acetic acid side chain. This is typically viewed as a functional group interconversion (FGI). The acetic acid group can be derived from various precursors, such as a benzyl halide, a benzyl cyanide, or a methyl group at the 4-position of the biphenyl core, which can then be elaborated.
Combining these strategies, a logical retrosynthetic route involves first constructing the 2-methoxy-4'-methylbiphenyl core and then oxidizing the methyl group to the desired acetic acid. This simplifies the coupling partners and avoids potential interference from the acidic proton of the acetic acid group during the C-C bond formation step.
Establishment of the Biphenyl Core via Carbon-Carbon Bond Formation Strategies
The formation of the C-C bond between two aryl rings is the pivotal step in synthesizing the target molecule's framework. While historical methods exist, modern organic synthesis is dominated by transition-metal-catalyzed cross-coupling reactions due to their efficiency, selectivity, and functional group tolerance. researchgate.netacs.orgthermofisher.cn
Transition-metal catalysis has revolutionized the synthesis of biaryl compounds. researchgate.netrhhz.net Palladium- and nickel-based catalysts are particularly prominent, facilitating a range of powerful cross-coupling reactions. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for biaryl synthesis. gre.ac.uk It involves the palladium-catalyzed coupling of an organoboron compound (typically an arylboronic acid or ester) with an organohalide or triflate. The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. For the synthesis of the 2-methoxybiphenyl (B167064) core, this could involve reacting 2-methoxyphenylboronic acid with a 4-substituted aryl bromide or iodide. nih.govresearchgate.net Yields for Suzuki couplings are often superior to older methods like the Ullmann reaction, frequently ranging from 65% to over 98%. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While it is a fundamental C-C bond-forming reaction, its direct application to form a simple biaryl is less common than the Suzuki or Kumada couplings. nih.govmdpi.com However, it is invaluable for synthesizing stilbene derivatives and other complex structures where an alkene is a coupling partner. wikipedia.orgmdpi.com The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.org Intramolecular versions of the Heck reaction are also powerful tools for creating cyclic systems. wikipedia.org
Kumada Coupling: The Kumada coupling was one of the first catalytic cross-coupling methods developed and utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org A key advantage is the use of Grignard reagents, which are readily prepared. organic-chemistry.org This method is highly effective for creating C-C bonds and is a cost-effective choice for synthesizing unsymmetrical biaryls. organic-chemistry.org The mechanism involves oxidative addition of the aryl halide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the biaryl product. wikipedia.org
| Reaction | Nucleophile | Electrophile | Typical Catalyst | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (e.g., Ar-B(OH)₂) | Organohalide (Ar'-X) or Triflate (Ar'-OTf) | Pd complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | High functional group tolerance; mild conditions; low toxicity of byproducts. | Boronic acids can be unstable; requires stoichiometric base. |
| Heck | Alkene | Organohalide (Ar-X) or Triflate (Ar-OTf) | Pd complexes (e.g., Pd(OAc)₂, PdCl₂) | Forms substituted alkenes; good stereoselectivity. organic-chemistry.org | Not a direct route to simple biaryls; regioselectivity can be an issue. |
| Kumada | Grignard Reagent (Ar-MgX) | Organohalide (Ar'-X) | Ni or Pd complexes (e.g., NiCl₂(dppe)) | High reactivity of nucleophile; cost-effective. wikipedia.orgorganic-chemistry.org | Low tolerance for functional groups sensitive to Grignard reagents (e.g., acids, ketones). organic-chemistry.org |
Before the advent of palladium-catalyzed reactions, copper-mediated couplings were the primary method for biaryl synthesis.
Ullmann Condensation: The classic Ullmann reaction is the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.com The reaction traditionally requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder. byjus.comwikipedia.org While effective for homocoupling, achieving selective cross-coupling (heterocoupling) to produce unsymmetrical biaryls is challenging and often results in a mixture of products. Modern variations have improved the Ullmann condensation, utilizing soluble copper catalysts and ligands, which allow for lower reaction temperatures. wikipedia.org However, for the synthesis of complex, unsymmetrical biaryls like the target molecule, the Ullmann reaction has been largely superseded by the more efficient and selective palladium-catalyzed methods. nih.gov For instance, in the synthesis of sterically hindered polychlorinated biphenyls, the Suzuki coupling gave yields of 65–98%, whereas the corresponding Ullmann reaction yielded only 20–38%. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-4-phenylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-9-11(10-15(16)17)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSORQSLEAOIDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10851444 | |
| Record name | (2-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10851444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-27-7 | |
| Record name | 2-Methoxy[1,1′-biphenyl]-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5002-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10851444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformation Pathways of 1,1 Biphenyl 4 Acetic Acid, 2 Methoxy
Chemical Transformations of the Acetic Acid Functional Group
The carboxylic acid group is a versatile functional handle for derivatization and other chemical modifications.
Esterification and Amidation Reactions for Derivatization
The carboxylic acid moiety of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- can be readily converted into esters and amides, which is a common strategy in medicinal chemistry to modify a compound's physicochemical properties, such as solubility and cell permeability.
Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.
Amidation: The formation of amides from [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- typically requires activation of the carboxylic acid, as amines are generally less reactive nucleophiles than alcohols. A common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the corresponding amide. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then reacts readily with an amine.
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product |
| Methanol | H₂SO₄ (cat.) | Methyl [1,1'-biphenyl]-4-acetate, 2-methoxy- |
| Ethanol | HCl (cat.) | Ethyl [1,1'-biphenyl]-4-acetate, 2-methoxy- |
| Benzylamine | DCC | N-Benzyl-2-([1,1'-biphenyl]-4-yl)acetamide, 2-methoxy- |
| Morpholine | EDC, HOBt | 1-(Morpholin-4-yl)-2-([1,1'-biphenyl]-4-yl)ethan-1-one, 2-methoxy- |
This table presents predicted products based on established chemical reactions.
Decarboxylation Pathways and Related Reaction Kinetics
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to heat, aryl-acetic acids can undergo decarboxylation under certain conditions. The decarboxylation of phenylacetic acid derivatives has been studied, and it is known to proceed via different mechanisms depending on the conditions.
Under neutral or basic conditions at high temperatures, decarboxylation can proceed through the formation of a carbanion intermediate after the loss of CO₂. The stability of this carbanion is crucial for the reaction to occur. In the case of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, the resulting benzylic-type carbanion would be stabilized by resonance delocalization into the biphenyl (B1667301) ring system.
In acidic media, the mechanism can involve protonation of the aromatic ring, followed by the loss of CO₂. The reaction kinetics are typically first-order with respect to the carboxylic acid. The rate of decarboxylation is influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups can stabilize the transition state, potentially increasing the reaction rate, while electron-withdrawing groups would likely have the opposite effect. The decarboxylation of this specific compound would likely require elevated temperatures.
Reactivity Profiles of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the biphenyl core is a key modulator of the molecule's electronic properties and offers a site for synthetic modification.
Demethylation Reactions and Their Synthetic Utility
The cleavage of the methyl ether to yield the corresponding phenol (B47542) is a common transformation in organic synthesis. This can be achieved using various reagents, with the choice often depending on the other functional groups present in the molecule.
Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). commonorganicchemistry.comcommonorganicchemistry.com
With HBr: The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 reaction, producing methyl bromide and the phenol. This method often requires harsh conditions, such as heating at reflux. commonorganicchemistry.com
With BBr₃: This is a milder and often more selective method. The boron atom of BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group. Subsequent workup with water hydrolyzes the resulting boron-oxygen bond to give the phenol. commonorganicchemistry.com
The synthetic utility of demethylating [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- lies in the generation of the corresponding 2'-hydroxy derivative. The resulting phenolic hydroxyl group can then be used for further functionalization, such as the introduction of other ether or ester groups, or it can participate in reactions like the Williamson ether synthesis.
Inductive and Resonance Effects on Aromatic Ring Activation towards Electrophilic Processes
The methoxy group exerts two opposing electronic effects on the aromatic ring to which it is attached:
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.
Conversely, the acetic acid group at the 4'-position is an electron-withdrawing group through its inductive effect. This deactivates the second phenyl ring towards electrophilic substitution.
Electrophilic Aromatic Substitution Reactions on the Biphenyl Core
The regioselectivity of electrophilic aromatic substitution on the biphenyl core of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- is determined by the combined electronic effects of the methoxy and acetic acid substituents. The ring bearing the activating methoxy group will be significantly more reactive towards electrophiles than the ring with the deactivating acetic acid group. libretexts.org
Therefore, electrophilic substitution will predominantly occur on the 2-methoxyphenyl ring. The methoxy group directs incoming electrophiles to the positions ortho and para to it. The para position (position 5) is sterically unhindered. One of the ortho positions (position 3) is also available for substitution. The other ortho position is the carbon atom of the biphenyl linkage.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-5-nitro- and this compound3-nitro- |
| Bromination | Br₂, FeBr₃ | [1,1'-Biphenyl]-4-acetic acid, 5-bromo-2-methoxy- and [1,1'-Biphenyl]-4-acetic acid, 3-bromo-2-methoxy- |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | [1,1'-Biphenyl]-4-acetic acid, 5-acetyl-2-methoxy- |
This table presents predicted products based on established principles of electrophilic aromatic substitution.
Directed Halogenation Studies (e.g., Chlorination)
The halogenation of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- is an example of electrophilic aromatic substitution, where the regiochemical outcome is directed by the existing substituents. The 2-methoxy group on one phenyl ring is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The 4'-acetic acid group on the other ring is deactivating. Consequently, substitution is strongly favored on the methoxy-activated ring.
In a related context, the chlorination of biphenyl itself in glacial acetic acid can produce dichlorobiphenyl derivatives, indicating the feasibility of halogenating the biphenyl core nih.gov. For the title compound, the primary directing influence is the 2-methoxy group. The positions ortho and para to the methoxy group are C3, C5 (ortho), and C1 (para, already substituted). Steric hindrance from the adjacent phenyl ring can influence the ratio of substitution at the C3 and C5 positions.
Studies on analogous compounds, such as 2-chloro-4'-methoxy-1,1'-biphenyl, often rely on cross-coupling reactions for synthesis rather than direct halogenation, highlighting the challenge of achieving high selectivity in direct electrophilic additions on complex biphenyls evitachem.com. However, direct chlorination remains a potential pathway for functionalization.
Table 1: Predicted Regioselectivity in Electrophilic Halogenation
| Reagent | Predicted Major Product(s) | Rationale |
|---|
Nitration, Sulfonation, and Other Electrophilic Functionalizations
Nitration and sulfonation follow similar principles of electrophilic aromatic substitution, with reactivity and regioselectivity governed by the substituents.
Nitration: The nitration of biphenyl systems is well-studied. For instance, in 2-methylbiphenyl (B165360), a close structural analogue, nitration preferentially occurs on the methylated ring spu.edu. This suggests that for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, the methoxy-substituted ring will be the primary site of nitration. The strong activating and directing effect of the methoxy group will guide the nitro group to the available ortho and para positions.
Sulfonation: The sulfonation of biphenyl typically yields the para-substituted product, biphenyl-4-sulfonic acid, as the major isomer rsc.org. In polysubstituted biphenyl derivatives, the reaction becomes more complex. Studies on various biphenyl derivatives show that further sulfonation is directed by the existing groups, often leading to di- and tetra-sulfonic acids rsc.org. Aromatic sulfonation is a reversible reaction, which can be controlled by reaction conditions wikipedia.org. For the title compound, sulfonation is expected to occur on the activated ring, directed by the 2-methoxy group.
Table 2: Predicted Products of Electrophilic Functionalization
| Reaction | Reagent | Predicted Major Product(s) | Key Findings from Analogous Systems |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | This compound3-nitro- and this compound5-nitro- | Nitration of 2-methylbiphenyl favors the substituted ring spu.edu. |
Oxidation and Reduction Chemistry of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-
The oxidation and reduction chemistry of the title compound can target the biphenyl aromatic system or the acetic acid side chain.
Reduction: The Birch reduction is a common method for the reduction of aromatic rings. The reaction of biphenyls under Birch conditions (typically using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) leads to non-conjugated cyclohexadiene products nsf.gov. The specific outcome is highly dependent on the substituents present.
Reduction of the Carboxylic Acid Substituted Ring: The reduction of biphenyl-4-carboxylic acid with sodium in amyl alcohol has been shown to produce a mixture of dihydro and tetrahydro derivatives nsf.govthieme-connect.com. The electron-withdrawing nature of the carboxylate group (formed under basic conditions) directs the reduction to its own ring.
Reduction of the Methoxy Substituted Ring: The Birch reduction of 2-methoxybiphenyl (B167064) has also been investigated, yielding a mixture of products resulting from the reduction of the methoxy-substituted ring thieme-connect.com.
For [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, a complex mixture of products would be expected, with reduction potentially occurring on either ring depending on the precise reaction conditions.
Oxidation: The acetic acid side chain is generally resistant to mild oxidation. However, the biphenyl core and the methoxy group can be susceptible to strong oxidizing agents, potentially leading to ring cleavage or demethylation. Specific oxidation studies on this molecule are not widely reported, but oxidative degradation of the aromatic system under harsh conditions is a possibility.
Acid-Catalyzed Scission and Rearrangement Processes in Analogous Aryl-Ether Linkages
The 2-methoxy group represents an aryl-ether linkage, which can undergo cleavage under strong acidic conditions wikipedia.org.
Acid-Catalyzed Cleavage: Aryl alkyl ethers are susceptible to cleavage by strong acids like HBr or HI libretexts.orglibretexts.org. The reaction proceeds via protonation of the ether oxygen, making the alcohol a good leaving group masterorganicchemistry.com. For an aryl methyl ether, the subsequent step is typically an SN2 attack by a nucleophile (e.g., I⁻ or Br⁻) on the methyl group, which is the less sterically hindered carbon masterorganicchemistry.com. This results in the formation of a phenol and a methyl halide.
Mechanism of Ether Cleavage:
Protonation of the ether oxygen by a strong acid (e.g., HI).
Nucleophilic attack by the iodide ion on the methyl carbon.
Cleavage of the carbon-oxygen bond to yield [1,1'-Biphenyl]-4-acetic acid, 2-hydroxy- (a phenol) and methyl iodide.
Diaryl ethers, in contrast, are generally very resistant to acid-catalyzed cleavage because nucleophilic attack on an sp²-hybridized aromatic carbon is unfavorable libretexts.orglibretexts.org.
Rearrangement Processes: While the primary reaction of the aryl-ether linkage under acidic conditions is cleavage, other rearrangements are known for different ether structures. The Claisen rearrangement, for example, is a thermal rearrangement specific to allyl aryl ethers and allyl vinyl ethers, proceeding through a concerted pericyclic mechanism libretexts.org. This specific rearrangement is not applicable to the methoxy group of the title compound. Other acid-catalyzed rearrangements in biphenyl systems can occur but are highly structure-dependent acs.org.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- |
| Biphenyl |
| Dichlorobiphenyl |
| 2-Chloro-4'-methoxy-1,1'-biphenyl |
| [1,1'-Biphenyl]-4-acetic acid, 3-chloro-2-methoxy- |
| [1,1'-Biphenyl]-4-acetic acid, 5-chloro-2-methoxy- |
| 2-Methylbiphenyl |
| This compound3-nitro- |
| This compound5-nitro- |
| Biphenyl-4-sulfonic acid |
| This compound5-sulfonic acid |
| Biphenyl-4-carboxylic acid |
| 2-Methoxybiphenyl |
| [1,1'-Biphenyl]-4-acetic acid, 2-hydroxy- |
| Methyl iodide |
| Allyl aryl ether |
In Depth Mechanistic Investigations of Reactions Involving 1,1 Biphenyl 4 Acetic Acid, 2 Methoxy
Elucidation of Reaction Mechanisms through Advanced Kinetic Studies
Advanced kinetic studies are indispensable for deciphering the step-by-step sequence of a chemical reaction. By measuring reaction rates under various conditions, one can determine the rate law, activation parameters, and the molecularity of the rate-determining step. For reactions involving [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, such as its esterification, kinetic analysis helps to distinguish between competing mechanisms.
For instance, the esterification of the carboxylic acid group can be monitored over time to determine reaction order with respect to the biphenyl (B1667301) substrate and the alcohol. A common approach involves fitting experimental data to established kinetic models, such as pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, particularly in heterogeneous catalysis. mdpi.com The LHHW model, if found to be the best fit, would suggest that the reaction occurs on the catalyst surface and is the rate-controlling process. mdpi.com
The effect of temperature on the reaction rate provides the apparent activation energy (Ea), a critical parameter indicating the energy barrier that must be overcome for the reaction to proceed. mdpi.com Furthermore, pH-dependent kinetic studies can reveal the involvement of protonated or deprotonated species in the reaction mechanism. In some reactions, the observed rate constant (k_obs) shows a direct relationship with pH, which can point to specific acid-base catalysis steps. nih.gov
Table 1: Hypothetical Kinetic Data for the Esterification of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- This interactive table illustrates how varying reactant concentrations could influence the initial rate of an esterification reaction, helping to determine the reaction order.
| Experiment | Initial Conc. of Biphenyl Derivative (M) | Initial Conc. of Alcohol (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |
Based on this hypothetical data, the reaction is first-order with respect to the biphenyl derivative and zero-order with respect to the alcohol, suggesting the alcohol is not involved in the rate-determining step under these conditions.
Catalytic Roles and Specificity in Biphenyl Synthetic Transformations (e.g., Palladium-catalyzed pathways)
The synthesis of the biphenyl core of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- often relies on powerful cross-coupling reactions, with palladium-catalyzed pathways like the Suzuki-Miyaura reaction being paramount. rsc.org These reactions involve a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : A palladium(0) complex reacts with an aryl halide (e.g., a derivative of 4-bromophenylacetic acid). The steric hindrance from the 2-methoxy group on the other ring does not directly participate here, but the electronic nature of the substituents on the aryl halide can influence the rate of this step.
Transmetalation : The resulting arylpalladium(II) complex reacts with an organoboron compound (e.g., 2-methoxyphenylboronic acid), transferring the 2-methoxyphenyl group to the palladium center.
Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated, forming the biphenyl bond and regenerating the palladium(0) catalyst.
The substituents—the 2-methoxy and 4-acetic acid groups—play a crucial role in the specificity and efficiency of these transformations. The electron-donating methoxy (B1213986) group can enhance the electron density of its phenyl ring, potentially affecting the rate of transmetalation. The acetic acid moiety, being electron-withdrawing, can influence the reactivity of its ring during oxidative addition. Catalyst and ligand selection is critical to navigate these electronic effects and any potential steric hindrance to achieve high yields and selectivity.
Identification, Isolation, and Spectroscopic Characterization of Transient Intermediates in Reaction Sequences
The direct observation of transient intermediates is a formidable challenge in mechanistic chemistry but offers unequivocal proof of a proposed reaction pathway. In palladium-catalyzed reactions for synthesizing the biphenyl skeleton, key intermediates are organopalladium species, such as the Pd(II) complexes formed after oxidative addition. rsc.org While often too reactive for simple isolation, these species can be characterized using advanced spectroscopic techniques under specific conditions.
For example, in the chlorination of biphenyls in acetic acid, the reaction proceeds through a transient electrophilic addition intermediate known as a Wheland intermediate or an arenium ion. rsc.org The stability and structure of this intermediate dictate the final product distribution.
Spectroscopic methods for characterization include:
Nuclear Magnetic Resonance (NMR) spectroscopy : Can be used at low temperatures to slow down the reaction and observe the signals of short-lived intermediates.
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) can detect charged intermediates directly from the reaction mixture.
Infrared (IR) and UV-Vis Spectroscopy : Can monitor the disappearance of reactants and the appearance of products, and in some cases, detect intermediates with distinct absorption bands.
The isolation of a stable complex, for instance, between the biphenyl derivative and a metal catalyst, can provide a snapshot of a key point in the reaction sequence.
Quantitative Analysis of Substituent Effects on Reaction Mechanisms, with a Focus on the Methoxy Group's Electronic Contribution
The substituents on an aromatic ring profoundly influence its reactivity through a combination of inductive and resonance effects. The 2-methoxy group on the biphenyl core is a classic example of a substituent with dual electronic character. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but strongly electron-donating through resonance (+M effect) as its lone pairs can delocalize into the aromatic π-system.
The electronic effect of the 4-acetic acid group is primarily electron-withdrawing (-I effect), deactivating the phenyl ring to which it is attached towards electrophilic attack. The quantitative impact of these substituents can be analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ), providing a powerful tool for mechanistic investigation.
Advanced Structural Analysis and Conformational Landscape of 1,1 Biphenyl 4 Acetic Acid, 2 Methoxy
High-Resolution X-ray Crystallographic Studies of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- and its Derivatives
High-resolution X-ray crystallography provides the most definitive insight into the solid-state structure of a molecule. While specific crystallographic data for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- is not widely published, extensive studies on closely related biphenyl (B1667301) derivatives offer a robust framework for understanding its likely structural characteristics.
Analysis of Intramolecular Dihedral Angles and Torsion Angles Governing Molecular Conformation
The conformation of biphenyl systems is primarily defined by the dihedral angle (or twist angle) between the two phenyl rings. This angle results from a balance between the sterically unfavorable interactions of the ortho-substituents, which favor a twisted conformation, and the π-conjugation, which favors a planar arrangement. westmont.edu In the gas phase, the dihedral angle of unsubstituted biphenyl is approximately 45°. westmont.edu
For substituted biphenyls, this angle is highly dependent on the nature and position of the substituents. In the case of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, the methoxy (B1213986) group at the 2-position introduces significant steric hindrance, which would be expected to increase the dihedral angle compared to unsubstituted biphenyl. Conversely, the acetic acid group at the 4-position has a lesser steric impact on the biphenyl twist.
Studies on similar derivatives provide valuable benchmarks. For instance, crystallographic analysis of (E)-1-([1,1'-biphenyl]-4-yl)-3-(o-tolyl)prop-2-en-1-one shows a dihedral angle of 40.65 (8)° between its biphenyl rings. nih.gov In other sulfonamide derivatives of biphenyl, this angle typically ranges from 40° to 70°. The carboxylic acid group also has its own conformational flexibility, described by the torsion angle of the carboxyl group relative to the phenyl ring to which it is attached. psu.edu
Table 1: Representative Dihedral and Torsion Angles in Biphenyl Derivatives
| Compound/System | Dihedral/Torsion Angle | Angle (°) | Reference |
|---|---|---|---|
| Unsubstituted Biphenyl (Gas Phase) | Phenyl-Phenyl Dihedral Angle | ~45 | westmont.edu |
| (E)-1-([1,1'-biphenyl]-4-yl)-3-(o-tolyl)prop-2-en-1-one | Biphenyl Dihedral Angle | 40.65 | nih.gov |
| Biphenyl Sulfonamide Derivatives | Typical Biphenyl Dihedral Angle Range | 40 - 70 |
Comprehensive Investigation of Intermolecular Interactions and Crystal Packing Architectures (e.g., Halogen-Oxygen Contacts, Hydrogen Bonding Networks)
In the solid state, intermolecular forces dictate how molecules arrange themselves into a crystal lattice. For [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, the most significant intermolecular interaction is the hydrogen bonding enabled by the carboxylic acid group. The carboxylic acid can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen), often leading to the formation of strong O-H···O hydrogen bonds. These interactions typically result in the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state.
Beyond hydrogen bonding, other interactions contribute to the crystal packing:
π-π Stacking: The aromatic rings of the biphenyl system can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are common in densely packed crystal environments.
C-H···O Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (from the phenyl rings or the methylene (B1212753) group of the acetic acid) and the oxygen atoms of the methoxy or carboxylic acid groups of neighboring molecules. buffalo.edu
The combination of strong, directional hydrogen bonds and weaker, non-directional forces like π-π stacking and van der Waals interactions results in a complex and stable three-dimensional crystal architecture.
Elucidative Spectroscopic Characterization for Molecular Structure Determination (e.g., High-Resolution NMR and FT-IR Spectroscopy)
Spectroscopic techniques are essential for confirming molecular structure, complementing the data obtained from crystallography. thermofisher.com
High-Resolution NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, the spectra would exhibit characteristic signals. While specific spectra for this exact compound are not readily available, data from analogues like 4-methoxybiphenyl (B1664174) and other derivatives allow for accurate prediction of chemical shifts. rsc.orgrsc.org
¹H NMR: The spectrum would show distinct regions. Aromatic protons would appear in the downfield region (typically δ 6.9-7.6 ppm). The protons on the ring with the electron-donating methoxy group would be expected at slightly higher fields (more shielded) than those on the other ring. The methoxy group itself would present as a sharp singlet around δ 3.8 ppm. The methylene protons (CH₂) of the acetic acid group would likely appear as a singlet around δ 3.6 ppm, and the acidic proton of the carboxyl group would be a broad singlet at a very downfield position (>10 ppm), though its observation can depend on the solvent used. rsc.org
¹³C NMR: The spectrum would show signals for all unique carbon atoms. The carboxyl carbon (C=O) would be found significantly downfield (~170-180 ppm). The aromatic carbons would resonate in the δ 114-160 ppm range, with the carbon attached to the methoxy group appearing at the lower end of this range (~114 ppm) and the carbon attached to the oxygen of the methoxy group appearing far downfield (~159 ppm). rsc.org The methoxy carbon would have a signal around δ 55.5 ppm. rsc.org
Table 2: Predicted NMR Chemical Shifts (δ) for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-
| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | 6.9 - 7.6 | Complex multiplet patterns. |
| Methoxy Protons (-OCH₃) | ¹H | ~3.8 | Sharp singlet. |
| Methylene Protons (-CH₂-) | ¹H | ~3.6 | Singlet. |
| Carboxylic Acid Proton (-COOH) | ¹H | >10 | Broad singlet, may exchange with solvent. |
| Carboxyl Carbon (-C OOH) | ¹³C | 170 - 180 | |
| Aromatic Carbons | ¹³C | 114 - 160 | Includes quaternary and protonated carbons. |
| Methoxy Carbon (-OC H₃) | ¹³C | ~55.5 |
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. thermofisher.com
Key expected vibrational bands for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- include:
O-H Stretch: A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methylene groups) appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carboxylic acid carbonyl group.
C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-O Stretch: Two distinct C-O stretching bands are expected: one for the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl-alkyl ether of the methoxy group (around 1230-1270 cm⁻¹).
Conformational Dynamics and Rotational Barriers within the Biphenyl System
The biphenyl unit is not static; the two phenyl rings can rotate around the central C-C single bond. The energy required to overcome the steric hindrance and force the molecule through a planar or perpendicular transition state is known as the rotational energy barrier. researchgate.net For unsubstituted biphenyl, this barrier is relatively low (around 6.0–8.3 kJ/mol), allowing for free rotation at room temperature. researchgate.net
However, the introduction of ortho-substituents dramatically increases this barrier. The 2-methoxy group in [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- would sterically hinder rotation, significantly raising the energy barrier compared to the parent biphenyl. Computational studies on substituted biphenyls have shown that attractive dispersive interactions between substituents can also play a role in determining the most stable conformation and the height of the rotational barrier. researchgate.net The magnitude of this barrier is critical as it determines whether distinct, non-interconverting rotational isomers (atropisomers) can be isolated at a given temperature. While a single 2-methoxy group is generally not sufficient to allow for the isolation of stable atropisomers at room temperature, it substantially influences the conformational preferences and dynamic behavior of the molecule in solution.
Computational Chemistry and Theoretical Characterization of 1,1 Biphenyl 4 Acetic Acid, 2 Methoxy
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, DFT calculations are instrumental in determining its most stable three-dimensional conformation, a process known as geometric optimization.
Geometric Optimization: The initial step involves constructing a plausible 3D structure of the molecule. DFT methods, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are then used to find the geometry that corresponds to the lowest energy state. nih.goveurjchem.com Key geometric parameters that are determined include:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Electronic Structure Analysis: Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties can be extracted. This includes:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. eurjchem.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ymerdigital.com These maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution. eurjchem.com
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability eurjchem.com |
| Dipole Moment | 2.0 to 4.0 Debye | Indicates overall polarity of the molecule |
Computational Prediction of Reaction Pathways, Transition State Geometries, and Energetics
Computational methods can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This is particularly useful for understanding the synthesis of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- or its metabolic transformations.
Automated reaction pathway exploration tools can systematically uncover potential reaction routes. nih.gov These methods involve locating transition states (TS), which are the energy maxima along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.5 |
| Products | -25.0 |
Conceptual Development of Quantitative Structure-Activity Relationship (QSAR) Models for Biphenyl Acetic Acid Derivatives based on Mechanistic Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of a QSAR model for biphenyl acetic acid derivatives, including [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, would be a valuable tool in drug discovery for designing new analogues with enhanced potency.
The conceptual development of a QSAR model involves several key steps:
Data Set Selection: A series of biphenyl acetic acid derivatives with experimentally determined biological activity (e.g., inhibition of a specific enzyme like cyclooxygenase) is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional (1D): Molecular weight, atom counts.
Topological (2D): Connectivity indices that describe how atoms are linked.
Geometrical (3D): Molecular surface area, volume, and shape indices.
Physicochemical: LogP (lipophilicity), molar refractivity.
Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges derived from DFT calculations. researchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that relates a subset of the calculated descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by using an external test set of compounds not used in the model development.
For non-steroidal anti-inflammatory drugs (NSAIDs) like biphenyl acetic acid derivatives, QSAR studies have shown that lipophilicity and electronic parameters are often important for activity. researchgate.net A mechanistic approach to QSAR would focus on descriptors that are directly related to the known biological interactions of these compounds, such as their ability to bind to the active site of cyclooxygenase enzymes.
Molecular Dynamics Simulations for Dynamic Conformational Analysis and Solvent Interactions
While DFT calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment.
Dynamic Conformational Analysis: For a flexible molecule like [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, MD simulations can reveal how the molecule samples different conformations in solution. This is particularly important for the dihedral angle between the phenyl rings, which can fluctuate significantly. Understanding the range of accessible conformations is crucial, as only specific conformations may be able to bind to a biological target.
Solvent Interactions: MD simulations explicitly model the solvent molecules (typically water) surrounding the solute. This allows for a detailed investigation of solvation effects, including the formation of hydrogen bonds between the carboxylic acid group of the molecule and water. The solvation shell around the molecule can significantly influence its conformation and reactivity.
By analyzing the trajectory from an MD simulation, various properties can be calculated, such as:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.
Radial Distribution Functions (RDFs): To characterize the structure of the solvent around specific atoms or functional groups.
For biphenyl-containing molecules, MD simulations have been used to study their interactions with model cell membranes, providing insights into their biological transport and mechanism of action. nih.gov
Exploration of Specialized Academic Applications of 1,1 Biphenyl 4 Acetic Acid, 2 Methoxy Derivatives
Strategic Utility as Key Synthetic Intermediates in the Construction of Complex Organic Molecules
The biphenyl (B1667301) framework is a prevalent structural element in numerous biologically active compounds and functional materials. Derivatives of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- are valuable as synthetic intermediates for building more intricate organic molecules. The molecule's multiple functional groups, including the carboxylic acid, the methoxy (B1213986) group, and the biphenyl core, provide various sites for chemical alteration.
The creation of complex molecules frequently requires multi-step synthetic routes where the tactical placement of a biphenyl unit can be pivotal. For instance, the carboxylic acid group of [1,1'-Biphenyl]-4-acetic acid derivatives can be easily transformed into other functional groups like esters and amides, or it can be reduced to an alcohol. Such transformations are essential for constructing larger molecular structures.
A widely used method for synthesizing biphenyl derivatives is the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halide. For example, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-ethanone has been synthesized in high yield by reacting 4-methoxy-bromobenzene with 4-acetylphenyl boronic acid. This demonstrates an efficient method for forming the core biphenyl structure, which can subsequently be modified. The synthesis of various biphenyl derivatives, such as 2,2'-Dimethoxy-6-formylbiphenyl and aryl-substituted 2-methoxyphenol derivatives, further showcases the utility of these compounds as building blocks. google.comnih.gov
The following interactive table summarizes common synthetic transformations involving biphenyl derivatives.
| Starting Material | Reagents | Product | Application |
| 2,3-Dimethoxybenzoic acid | Thionyl chloride, then 2-Amino-2-methyl-1-propanol | 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline | Intermediate for chiral ligands google.com |
| 4-bromophenylhydrazine hydrochloride | 1-([1,1'-biphenyl]-4-yl)-2-methylpropan-1-one, Sulfuric acid | 2-([1,1'-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Intermediate for fluorescent probes nih.gov |
| 2-Phenylphenol | Potassium carbonate, Dimethyl sulfate | 2-Methoxybiphenyl (B167064) | General biphenyl derivative nih.gov |
Application as Chiral Ligands in Asymmetric Catalysis
Chiral biphenyls, especially those exhibiting axial chirality, are fundamental in asymmetric catalysis, facilitating the synthesis of enantiomerically pure substances. nih.gov The hindered rotation around the biphenyl C-C bond in ortho-substituted derivatives can lead to stable atropisomers, which can be separated and utilized as chiral ligands for transition metal catalysts. nih.gov
Although direct applications of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- as a chiral ligand are not extensively reported, its structural characteristics are pertinent to the design of such ligands. The 2-methoxy group offers the required ortho-substitution to create a rotational barrier, a critical feature for axial chirality. The carboxylic acid group provides a point for further functionalization, for instance, by adding phosphine (B1218219) groups, which are common coordinating groups in catalysis.
A significant family of chiral biphenyl ligands is the diphosphines, such as MeO-BIPHEP (6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl). researchgate.net These ligands have demonstrated high efficacy in various asymmetric reactions. researchgate.net The electronic nature of the biphenyl system, which is affected by substituents like the methoxy group, can modulate the catalytic activity and the degree of enantioselectivity. researchgate.net
The enantioselective synthesis of complex molecules frequently depends on these customized chiral ligands. For example, the Sharpless asymmetric epoxidation is a potent method for creating stereocenters, and subsequent reactions can build on this established chirality. nih.gov The creation of new chiral ligands is an ongoing field of research, with biphenyl derivatives remaining a promising foundation for ligand development. nih.govresearchgate.net
Research into Potential in Materials Science (e.g., for Organic Light-Emitting Diodes and Solar Cell Components, considering structural properties of biphenyls)
Biphenyl derivatives are widely studied for their use in materials science, especially in organic electronics. nih.govnih.gov Their rigid structure, excellent thermal stability, and adaptable electronic properties make them suitable for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govnih.gov
In OLEDs, molecules containing biphenyl are frequently employed as host materials within the emissive layer. nih.govnih.gov An effective host material needs to have a wide bandgap and suitable energy levels to promote efficient energy transfer to the dopant (the emitter). nih.gov Biphenyl derivatives can be engineered to possess high triplet energies, which is vital for creating efficient blue phosphorescent OLEDs. nih.gov For instance, 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), a bipolar organic compound with a biphenyl core, has proven to be an effective host for a sky-blue phosphorescent OLED, leading to a high external quantum efficiency. nih.gov
Charge-carrier mobility is another essential characteristic for organic electronic devices. Biphenyl-based enamines have been created and have demonstrated notable carrier drift mobility. nih.gov Minor changes to the molecular structure of these compounds can result in considerable alterations to their properties, enabling the customization of materials for particular uses. nih.gov
In the field of organic solar cells, biphenyl compounds can be used as additives in the photoactive layer to enhance the power conversion efficiency. frontiersin.org They can also form the central structure of hole transport materials (HTMs). researchgate.net The capacity of substituents on the biphenyl rings to withdraw or donate electrons can be harnessed to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is crucial for effective charge extraction and transport. researchgate.net
The table below outlines important properties of some biphenyl derivatives relevant to materials science.
| Compound Class | Key Property | Application |
| Biphenyl-based enamines | High thermal stability, high carrier drift mobility | OLEDs, Solar Cells nih.gov |
| Bistriazoles with a biphenyl core | Wide bandgap, bipolar carrier transport | OLED host material nih.gov |
| Bipyridine-based biphenyls | Tunable HOMO level, good hole mobility | Hole transport material in perovskite solar cells researchgate.net |
Development and Characterization as Fluorescent Probes and Their Optical Properties
The natural fluorescence of the biphenyl group, along with the capacity to alter its photophysical characteristics through chemical substitution, makes biphenyl derivatives appealing frameworks for creating fluorescent probes. nih.govumn.edu These probes are important instruments in biological imaging and chemical detection. frontiersin.orgresearchgate.net
Adding particular functional groups to the biphenyl core can produce probes that react to environmental changes, such as pH, ion levels, or the existence of certain biomolecules. For instance, a biphenyl derivative with a triazapentalene component has been formulated as a fluorescent probe to visualize the kinesin spindle protein. nih.gov
The optical characteristics of biphenyl derivatives, including their absorption and emission wavelengths, Stokes shift, and quantum yield, can be adjusted by broadening the π-conjugation or by incorporating electron-donating or -withdrawing groups. nih.gov For example, the creation of a fluorescent pyrazole-indole hybrid containing a biphenyl segment has been documented, illustrating a modular method for designing new fluorescent dyes. nih.gov
Two-photon fluorescence microscopy is a sophisticated imaging method that is enhanced by probes with high two-photon absorption cross-sections. frontiersin.orgnih.gov Fluorene derivatives, which have a structural resemblance to biphenyls, have been developed for this application. By designing A-π-π-π-A type structures, where 'A' represents an electron-withdrawing group, compounds with significant two-photon absorption cross-sections have been produced. frontiersin.org
The table below presents the optical properties of a representative fluorescent biphenyl derivative.
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application |
| 2-([1,1'-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | 365 | 455 | 90 | Fluorescent probe nih.gov |
Academic Studies in Agricultural Science: Elucidation of Auxin-like Activity and Mechanisms of Plant Growth Modulation
Certain derivatives of biphenylacetic acid and associated phenolic compounds have been examined for their impact on plant growth, showing activities that replicate natural plant hormones such as auxins and cytokinins. nih.gov These investigations are vital for creating new plant growth regulators that can boost crop yield and quality.
Research into novel 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols, which have the same 2-methoxyphenol core as derivatives of the target compound, has revealed considerable plant growth regulating capabilities. nih.gov A number of these compounds display cytokinin-like actions, including the stimulation of betacyanin synthesis in Amaranthus caudatus cotyledons, enhancement of growth in excised radish cotyledons, and slowing of chlorophyll (B73375) breakdown in radish leaf discs. nih.gov
The nature and placement of substituents on the phenyl ring are crucial in establishing the compound's specific activity. nih.gov Structure-activity relationship studies aid in deciphering the molecular characteristics required for a compound to bind with plant hormone receptors and elicit a physiological reaction.
Growth-regulating herbicides, like those derived from phenoxy acetic acids, function by upsetting the hormonal equilibrium in plants, which results in irregular growth and, in the end, weed elimination. Although these are generally employed as herbicides, comprehending their modes of action offers valuable knowledge on how synthetic compounds can influence plant development. The examination of compounds such as [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- and its derivatives may pave the way for the identification of new regulators with more targeted and advantageous impacts on agricultural crops.
The following table outlines the observed plant growth regulating effects of some 2-methoxyphenol derivatives. nih.gov
| Compound Type | Bioassay | Observed Effect | Implied Activity |
| 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols | Amaranthus caudatus betacyanin synthesis | Stimulation | Cytokinin-like |
| 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols | Radish cotyledon growth | Stimulation | Cytokinin-like |
| 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols | Radish leaf disc senescence | Retardation of chlorophyll loss | Cytokinin-like |
Mechanistic Insights into in Vitro Biological Interactions of 1,1 Biphenyl 4 Acetic Acid, 2 Methoxy in Model Systems
Investigation of Antimicrobial Action Mechanisms in Controlled In Vitro Environments
While direct studies on the antimicrobial action of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- are not extensively documented, research on analogous biphenyl (B1667301) structures provides a foundation for hypothesizing its potential mechanisms. The antimicrobial activity of biphenyl compounds is an area of active investigation, with various derivatives showing promise against a range of microorganisms.
The antimicrobial mechanisms of action for many compounds involve targeting essential cellular processes in microorganisms. These can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein or nucleic acid synthesis, or the interruption of metabolic pathways. For biphenyl derivatives, research points towards several potential molecular targets.
Studies on metal complexes of biphenylacetic acid have demonstrated significant antibacterial potential against Escherichia coli. The proposed mechanism for these complexes involves disruption of the bacterial membrane and interaction with bacterial DNA. Another study on a bile acid-derived antimicrobial agent also identified membrane permeabilization as the primary mechanism of its bactericidal activity. This is often assessed by observing the leakage of cellular contents or the uptake of fluorescent dyes that are normally excluded by an intact membrane.
Furthermore, research into biphenyl-phenyl methanone (B1245722) derivatives has shown activity against Mycobacterium tuberculosis. While the specific enzyme inhibited was not pinpointed in these studies, the analysis suggested that the reactivity of the compounds plays a crucial role in their antimycobacterial activity. This could imply the covalent modification of an essential enzyme or protein target within the bacterium.
Table 1: Potential Antimicrobial Mechanisms of Biphenyl-Related Compounds
| Compound Class | Proposed Mechanism(s) | Target Organism(s) | Reference(s) |
|---|---|---|---|
| Biphenyl Acetic Acid Complexes | Membrane disruption, DNA interaction | Escherichia coli | |
| Biphenyl-Phenyl Methanones | Enzyme/Protein inhibition (reactivity-dependent) | Mycobacterium tuberculosis |
This table is illustrative of potential mechanisms based on related compounds and does not represent direct data for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and can provide clues about its mechanism of action. For biphenyl-phenyl methanone derivatives, SAR analysis revealed that the presence of specific substituents, such as chloride, bromide, and nitro groups, significantly enhanced their activity against M. tuberculosis. The analysis highlighted that the reactivity of these derivatives is a key determinant of their antimycobacterial effect.
Future Research Trajectories and Unexplored Avenues for 1,1 Biphenyl 4 Acetic Acid, 2 Methoxy
Development of Innovative and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy
Key areas for exploration include:
Direct C-H Activation: A paradigm shift from traditional cross-coupling involves the direct activation and functionalization of C-H bonds. researchgate.net Research into palladium-catalyzed C-H arylation could enable the direct coupling of a methoxybenzene derivative with a phenylacetic acid precursor, bypassing the need for halogenated or organoboron starting materials. nih.govrsc.org This approach significantly increases atom economy and reduces the generation of stoichiometric byproducts.
Flow Chemistry: The implementation of continuous flow chemistry offers substantial improvements over traditional batch processing. acs.org For the synthesis of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, a flow reactor setup could enable precise control over reaction parameters, improve heat and mass transfer, and allow for safe handling of reactive intermediates. youtube.com This can lead to higher yields, reduced reaction times, and easier scalability. acs.org
Metal-Free Catalysis: To enhance the green credentials of the synthesis, future work could target the development of metal-free catalytic systems. rsc.org Strategies involving radical-mediated pathways or photochemical activation could provide alternatives to heavy metal catalysts, which are often expensive and pose environmental concerns. rsc.org
A comparison of a potential innovative route versus a traditional route is presented in Table 1.
| Feature | Traditional Suzuki-Miyaura Coupling | Future C-H Activation Route |
| Starting Materials | 4-Bromophenylacetic acid derivative, 2-methoxyphenylboronic acid | Phenylacetic acid, Methoxybenzene |
| Key Step | Pd-catalyzed cross-coupling | Pd-catalyzed direct C-H arylation |
| Atom Economy | Lower (requires pre-functionalization) | Higher (direct use of C-H bonds) |
| Sustainability | Generates halide salt waste | Potentially lower waste generation |
| Innovation Focus | Ligand and catalyst optimization | Catalyst design for C-H selectivity |
Application of Cutting-Edge Spectroscopic and Imaging Techniques for Deeper Mechanistic Insights
While standard spectroscopic methods like NMR and mass spectrometry are essential for structural confirmation nih.gov, a deeper understanding of the reaction dynamics and mechanisms requires more advanced techniques. Future research should leverage cutting-edge spectroscopy and computational modeling to study the synthesis and properties of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy (TAS) and time-resolved infrared (TRIR) spectroscopy can provide invaluable mechanistic information. nih.govfiveable.me These methods allow for the direct observation of short-lived reactive intermediates, such as catalytic species or radical intermediates, on timescales from picoseconds to milliseconds. numberanalytics.comacs.orgacs.org Applying these techniques could elucidate the precise mechanism of a C-H activation synthesis or reveal the photophysical processes of novel derivatives.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for complementing experimental work. nih.govresearchgate.net DFT calculations can be used to model reaction energy profiles, predict the geometries of transition states, and rationalize the regioselectivity of synthetic reactions. rsc.orgacs.org For biphenyls, computational studies are particularly useful for analyzing conformational mobility and the rotational barrier around the central C-C bond, which can influence the compound's properties and biological activity. nih.govresearchgate.netscispace.com
Rational Design and Synthesis of Novel Derivatives with Tailored Academic Properties for Specific Research Applications
The structure of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- is an ideal starting point for the rational design of new molecules with specific functions. The carboxylic acid and methoxy (B1213986) groups, along with the aromatic rings, are all sites for chemical modification.
Probes for Chemical Biology: By attaching fluorophores or modifying the biphenyl (B1667301) system to enhance its intrinsic fluorescence, novel fluorescent probes can be developed. nih.gov The biphenyl scaffold is known to be a component of probes for detecting analytes like quadruplex DNA or metal ions. nih.govrsc.org Derivatives of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- could be designed to target specific biomolecules or cellular environments, with the methoxy and acetate (B1210297) groups providing handles for tuning solubility and binding specificity. researchgate.netrsc.org
Antibacterial Agents: The biphenyl-benzamide structure has been identified as a potent inhibitor of the bacterial cell division protein FtsZ. nih.gov The carboxylic acid of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- can be readily converted to a variety of amides. A library of such derivatives could be synthesized and screened for antibacterial activity, using the parent compound as a scaffold for structure-activity relationship (SAR) studies.
Materials for Organic Electronics: Biphenyl derivatives are widely used in materials science due to their rigidity and electronic properties. rsc.orgalfa-chemistry.com They have found applications as semiconductors in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). royalsocietypublishing.orgresearching.cn The electronic properties of the [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- core could be tuned by introducing various electron-donating or electron-withdrawing groups to create materials with specific HOMO/LUMO energy levels suitable for use as host materials or charge-transporting layers in electronic devices. acs.org
Integration of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- Research with Emerging Fields in Chemical Biology, Materials Science, and Environmental Chemistry.
The versatility of the [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- structure makes it a candidate for research at the intersection of chemistry and other scientific disciplines.
Chemical Biology: Beyond creating probes, this compound can serve as a foundational fragment in drug discovery. researchgate.net Its structure can be integrated into larger molecules designed to interact with specific biological targets. For instance, nature-inspired biphenyls have been evaluated for antimicrobial properties, providing a basis for developing new therapeutic agents. acs.org
Materials Science: The compound's potential as a building block for organic semiconductors is significant. alfa-chemistry.com The carboxylic acid function allows for its incorporation into polyesters or polyamides, creating polymers with the rigid biphenyl unit in the backbone. Such materials could possess interesting liquid crystalline or charge-transport properties for advanced applications. cgohlke.com
Environmental Chemistry: Biphenyls are known environmental contaminants, and their biodegradation is a subject of intense research. taylorandfrancis.comnih.govnih.gov Numerous microorganisms, including bacteria and fungi, can degrade biphenyls through specific metabolic pathways. medcraveonline.comnih.govethz.chmedcraveonline.com Future studies could investigate the environmental fate of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- and its derivatives. Research could focus on identifying microbial strains capable of its degradation, elucidating the metabolic pathway, and understanding how the methoxy and acetic acid substituents influence its persistence and biodegradability in soil and water. wikipedia.org
| Field | Potential Research Application for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- |
| Chemical Biology | - Scaffold for designing enzyme inhibitors (e.g., FtsZ). nih.gov- Core structure for novel fluorescent probes for bioimaging. rsc.org |
| Materials Science | - Monomer for synthesis of liquid crystal polymers.- Building block for hole-blocking or host materials in OLEDs. alfa-chemistry.comacs.org |
| Environmental Chemistry | - Model compound to study biodegradation of substituted biphenyls. medcraveonline.comnih.gov- Investigate metabolic pathways in soil microorganisms. ethz.ch |
Q & A
Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- and its derivatives?
The synthesis of biphenyl acetic acid derivatives often involves coupling reactions, ester hydrolysis, or cyclodextrin-assisted crystallization. For example, describes the serendipitous crystallization of (biphenyl-4-yloxy)acetic acid during the preparation of a β-cyclodextrin inclusion complex. Key steps include:
- Dissolving the biphenyl precursor in ethanol.
- Mixing with an aqueous β-cyclodextrin solution under controlled temperature (50°C) and stirring for 6 hours.
- Slow evaporation at 40°C to obtain single crystals suitable for X-ray diffraction.
Alternative routes may involve Suzuki-Miyaura coupling for biphenyl scaffold construction, followed by functionalization of the acetic acid moiety.
Q. How can researchers confirm the structural integrity of [1,1'-biphenyl]-4-acetic acid derivatives using spectroscopic methods?
A multi-technique approach is essential:
- X-ray crystallography : Provides definitive proof of molecular geometry, as demonstrated in for the title compound, revealing bond lengths (e.g., aromatic C–H = 0.93 Å) and hydrogen bonding networks.
- FTIR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for carboxylic acid). highlights FTIR use for C=N and alkyl C–H stretches.
- Elemental analysis : Validates molecular composition (e.g., 71% yield compound 3F in showed C 75.93% vs. calculated 76.78%).
- NMR : ¹H/¹³C NMR resolves substituent positions and confirms stereochemistry.
Q. What in vitro assays are commonly employed to evaluate the anti-inflammatory potential of biphenyl acetic acid analogs?
- COX-1/COX-2 inhibition assays : Measure enzyme activity using colorimetric substrates (e.g., prostaglandin production).
- Cytokine profiling : Quantify IL-6 or TNF-α levels in macrophage models.
- Cell viability assays : Assess toxicity via MTT or resazurin-based methods.
cites biphenyl oxy-acetic acid derivatives with demonstrated anti-inflammatory and analgesic activity, suggesting these assays as starting points .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of [1,1'-biphenyl]-4-acetic acid derivatives during cyclodextrin-assisted crystallization?
Optimization strategies include:
- Solvent selection : Ethanol-water mixtures (as in ) balance solubility and crystallization kinetics.
- Temperature control : Gradual cooling (e.g., 50°C → 40°C) minimizes premature precipitation.
- Stoichiometric ratios : Adjusting the molar ratio of β-cyclodextrin to biphenyl precursor (e.g., 1:1 in ) to enhance inclusion complex stability.
- Additive screening : Surfactants or salts may improve crystal quality. Document yields and purity via HPLC (e.g., >97% purity in ) .
Q. What computational strategies are effective in predicting the bioactivity of substituted biphenyl acetic acid compounds?
- Molecular docking : Simulate binding to target proteins (e.g., cyclooxygenase enzymes) using software like AutoDock Vina. notes biphenyl moieties as pharmacophores in antimycobacterial studies.
- QSAR modeling : Correlate substituent electronic effects (e.g., methoxy vs. fluoro groups) with activity data.
- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity. references DFT studies for mesomorphic and magnetic properties .
Q. How should researchers address discrepancies in reported biological activity data for structurally similar biphenyl acetic acid derivatives?
- Experimental replication : Verify protocols (e.g., cell lines, assay conditions) to rule out methodological variability.
- Structural reanalysis : Use X-ray crystallography () or 2D-NMR to confirm stereochemical assignments.
- Meta-analysis : Compare substituent effects across studies. For example, reports lower ulcerogenic potential for certain derivatives, while other studies may show higher toxicity due to divergent substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
